7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
Overview
Description
Synthesis Analysis
The synthesis of 7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives can be achieved through various methods, including the reaction of 6-amino-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one with different reagents. For instance, it can react with isobenzofuran-1,3-dione in acetic acid using amino resin as a scavenger reagent to produce 2-(7-Fluoro-3-oxo-3,4-2H- benzo[b][1,4]oxazin-6-yl)-isoindoline-1,3-diones with high purity (W. Xiaoguang & Yin Du-lin, 2005). Another method involves the Smiles rearrangement to synthesize benzo[b][1,4]oxazin-3(4H)-one derivatives carrying various substituents (Liang Fang et al., 2011).
Molecular Structure Analysis
The molecular structure of 7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives is characterized by various analytical techniques, including ~1H NMR, IR, and MS. These techniques confirm the successful incorporation of fluorine and other substituents into the benzo[b][1,4]oxazin-3(4H)-one core, which significantly influences the chemical and physical properties of the derivatives.
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, contributing to their versatility as intermediates. The presence of the fluorine atom, in particular, enhances the compounds' reactivity and is crucial in determining their chemical properties. For example, the fluorine atom in certain derivatives has been shown to play an important role in enhancing antimicrobial properties (Liang Fang et al., 2011).
Scientific Research Applications
Antimicrobial Properties : Benzo[b][1,4]oxazin-3(4H)-ones, including those with fluorine atoms, demonstrate potency against Gram-positive and Gram-negative bacteria, though they have weak effectiveness against fungi. The presence of fluorine atoms is significant in enhancing their antimicrobial properties (Fang et al., 2011).
Agricultural Applications : In agriculture, derivatives of this compound show promise. For instance, N-(7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl) acetamide exhibits potential as a safe and effective herbicide against Amaranthus spinosus (Huang Ming-zhi & Min Zhong-cheng, 2006). Furthermore, compounds like 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones show effectiveness comparable to flumioxazin, suggesting potential for broad-spectrum use in agriculture (Huang et al., 2005).
Anti-Cancer and Anti-Leukemic Properties : Novel 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives exhibit promising anti-cancer and anti-leukemic properties. The imidazole derivative 9c, in particular, shows potent anti-leukemic properties (Rajitha et al., 2011).
Inhibition of Platelet Aggregation : Derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-one are effective in inhibiting platelet aggregation, a crucial factor in thrombosis. Compound 7a, in particular, shows a potent inhibitory effect (Tian et al., 2012).
Synthesis Methods and Optimization : Research has also focused on developing efficient synthesis methods for these compounds. For instance, the preparation of 6-Amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, essential for flumioxazin herbicide synthesis, has been optimized using Raney Ni catalyst under specific conditions for high yield and purity (Y. Hai & Liao Wen-wen, 2006).
Pharmacological Evaluations : There's ongoing research in evaluating the pharmacological potential of these compounds, including studies on their antimicrobial and antiproliferative activities against various pathogens and cancer cell lines (Bollu et al., 2017).
Future Directions
properties
IUPAC Name |
7-fluoro-4H-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRXHEOGQVPEBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547845 | |
Record name | 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one | |
CAS RN |
103361-99-5 | |
Record name | 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.